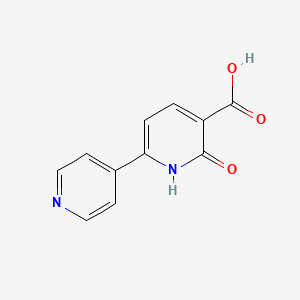

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

Description

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a pyridinecarboxylic acid derivative featuring a 1,2-dihydropyridine core substituted with a pyridin-4-yl group at position 6 and a carboxylic acid moiety at position 2. This compound belongs to the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acids, which are of significant interest due to their dual roles as complexing agents and pharmaceutical precursors .

Properties

IUPAC Name |

2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-8(11(15)16)1-2-9(13-10)7-3-5-12-6-4-7/h1-6H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIARBJYWMDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605452 | |

| Record name | 6-Oxo-1,6-dihydro[2,4'-bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54108-41-7 | |

| Record name | 6-Oxo-1,6-dihydro[2,4'-bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 4-pyridinecarboxaldehyde can be reacted with ethyl acetoacetate in the presence of ammonium acetate to form the desired dihydropyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to improve yield and purity, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures or to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 2-oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid exhibit significant antimicrobial properties. A study evaluated several synthesized compounds for their effectiveness against various bacterial strains. The results indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Case Study: Synthesis and Evaluation

In a specific case, a series of 2-oxo derivatives were synthesized and tested for their antimicrobial efficacy. The compounds were subjected to minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli. The most active compound showed an MIC of 4 µg/mL against S. aureus, highlighting the potential of these compounds in treating resistant bacterial infections .

Agricultural Applications

2.1 Pesticide Development

The compound has also been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems in pests, leading to effective pest control strategies. Preliminary studies indicate that formulations containing this compound can reduce pest populations significantly without harming beneficial insects .

Data Table: Efficacy of 2-Oxo Derivatives as Pesticides

Mechanism of Action

The mechanism by which 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and dihydropyridine rings allows for interactions with various molecular targets, potentially affecting pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations :

- The pyridin-4-yl substituent (as in the target compound) increases molecular weight slightly compared to phenyl (215.20 vs. 216.2).

- Substitution with heteroaromatic groups (e.g., thiophen-2-yl, furan-2-yl) reduces molecular weight but elevates melting points, likely due to enhanced hydrogen bonding or π-stacking .

- Positional isomerism (e.g., pyridin-4-yl at position 5 vs.

Spectroscopic Data

Infrared (IR) and mass spectrometry (MS) data highlight functional group variations:

The consistent NH and C=O peaks across analogs confirm the preservation of the 1,2-dihydropyridine and carboxylic acid frameworks.

Key Differences :

- Ethanol/HCl conditions favor rapid cyclization for simpler substituents (e.g., phenyl, thiophene), while polar aprotic solvents (e.g., DMSO) may stabilize intermediates for bulkier groups (e.g., benzyl, allyl) .

Biological Activity

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₇N₃O |

| Molecular Weight | 197.2 g/mol |

| IUPAC Name | 2-oxo-6-(pyridin-4-yl)-1H-pyridine-3-carboxylic acid |

| CAS Number | 39883-32-4 |

Anticancer Activity

Research has demonstrated that derivatives of 2-oxo-6-(pyridin-4-yl)-1,2-dihydropyridine exhibit notable anticancer properties. In studies involving human lung adenocarcinoma (A549) cells, various derivatives were tested for their cytotoxic effects. For instance, specific modifications to the compound's structure led to enhanced anticancer activity, reducing cell viability significantly compared to untreated controls. Notably, compounds with certain substitutions showed reduced viability rates of A549 cells to as low as 61% when compared to standard treatments like cisplatin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, including multidrug-resistant strains of Klebsiella pneumoniae and Staphylococcus aureus. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) that were significantly lower than those of conventional antibiotics like gentamicin .

Other Biological Activities

Additionally, the compound has been investigated for its anti-inflammatory and antioxidant activities. The presence of the pyridine ring is believed to contribute to these effects, making it a versatile scaffold for developing new therapeutic agents .

Case Studies

-

Anticancer Efficacy : A study evaluated the anticancer activity of several derivatives of 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine against A549 cells. The results indicated that certain substitutions improved cytotoxicity and reduced cell viability significantly compared to controls.

Compound ID Viability (%) Notes Compound 1 78 Weak anticancer activity Compound 2 64 Enhanced activity Compound 3 61 Most potent -

Antimicrobial Screening : Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The findings highlighted that some derivatives had MIC values as low as 15.6 µg/mL against Klebsiella pneumoniae.

Pathogen MIC (µg/mL) Klebsiella pneumoniae 15.6 Staphylococcus aureus <250

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine derivatives typically involves multi-component reactions that allow for diverse functionalization at various positions on the pyridine ring. Structure-activity relationship studies have indicated that modifications at specific sites can significantly enhance biological activity, particularly in terms of anticancer and antimicrobial efficacy .

Q & A

Basic: What established synthetic routes are available for 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation of pyridine-4-carbaldehyde derivatives with β-keto esters or analogous carbonyl precursors, followed by cyclization under acidic or catalytic conditions. For example:

- Catalytic Systems : Palladium or copper catalysts (e.g., Pd/C, CuI) in dimethylformamide (DMF) or toluene solvents enhance cyclization efficiency .

- Reaction Optimization : Yield improvements (>70%) are achieved by controlling temperature (80–120°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for aldehyde:carbonyl precursor). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Advanced: How does tautomerism in the 1,2-dihydropyridine ring affect spectroscopic characterization, and how can conflicting data be resolved?

Methodological Answer:

The keto-enol tautomerism of the 2-oxo group introduces variability in NMR and IR spectra:

- NMR Analysis : The enol form shows a deshielded proton at δ 12–14 ppm (carboxylic -OH), while the keto form exhibits a singlet near δ 8.5 ppm (pyridin-4-yl H). Use variable-temperature NMR (VT-NMR, 25–100°C) to observe dynamic equilibration and assign peaks accurately .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict tautomeric stability and correlate with experimental chemical shifts .

Basic: Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40), UV detection at 254 nm. Retention time: ~6.2 min .

- Mass Spectrometry : ESI-MS (negative mode) shows [M–H]⁻ at m/z 231.1 (calculated: 231.06) .

- Elemental Analysis : Acceptable C, H, N deviations ≤0.3% from theoretical values (C₁₁H₈N₂O₃: C 57.14%, H 3.48%, N 12.12%) .

Advanced: What role does the pyridin-4-yl group play in modulating biological activity, and how can this be probed experimentally?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The pyridin-4-yl moiety enhances π-π stacking with enzyme active sites (e.g., kinase targets). Replace it with pyridin-3-yl or phenyl analogs to evaluate binding affinity changes via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational Docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR tyrosine kinase). Pyridin-4-yl shows stronger hydrogen bonding (ΔG ≈ −9.2 kcal/mol) compared to bulkier substituents .

Basic: How should stability issues related to oxidation or hydrolysis during storage be mitigated?

Methodological Answer:

- Storage Conditions : Store at −20°C under argon in amber vials to prevent photodegradation. Lyophilization increases shelf life (>12 months) .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., 6-hydroxypyridine derivatives) indicate hydrolytic susceptibility .

Advanced: How can derivatives of this compound be rationally designed to enhance pharmacological properties like bioavailability?

Methodological Answer:

- Derivatization Strategies :

- Position 6 : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.

- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazoles or acyl sulfonamides to enhance membrane permeability .

- In Vitro Screening : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Derivatives with logP <2.5 show optimal absorption .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and administer O₂ if needed .

Advanced: How can conflicting crystallographic data on hydrogen bonding networks be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.